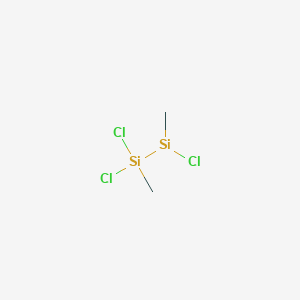
Tridec-2-ene-1,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridec-2-ene-1,12-diol: is an organic compound with the molecular formula C13H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridec-2-ene-1,12-diol can be synthesized through the dihydroxylation of tridec-2-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically occurs in an aqueous or organic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the epoxidation of tridec-2-ene followed by hydrolysis of the resulting epoxide to yield the diol. This process can be catalyzed by peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) in nonaqueous solvents like chloroform or acetone .
Análisis De Reacciones Químicas
Types of Reactions: Tridec-2-ene-1,12-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, other substituted compounds
Aplicaciones Científicas De Investigación
Chemistry: Tridec-2-ene-1,12-diol is used as a building block in organic synthesis. Its diol functionality allows for the formation of various derivatives through oxidation, reduction, and substitution reactions .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of tridec-2-ene-1,12-diol in chemical reactions involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in oxidation reactions, the hydroxyl groups are cleaved to form carbonyl compounds through the formation of intermediate cyclic structures . In reduction reactions, the double bond and hydroxyl groups are reduced to form alkanes or alcohols through the transfer of hydrogen atoms .
Comparación Con Compuestos Similares
1-Tridecene: An alkene with a similar carbon chain length but lacking hydroxyl groups.
Tridec-4-ene-1,3-diol: A diol with hydroxyl groups at different positions on the carbon chain.
Uniqueness: Tridec-2-ene-1,12-diol is unique due to its specific placement of hydroxyl groups and double bond, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
86838-13-3 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
tridec-2-ene-1,12-diol |
InChI |
InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |
Clave InChI |
HCHKHLQLPCQSQO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCC=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


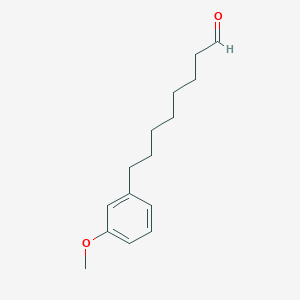
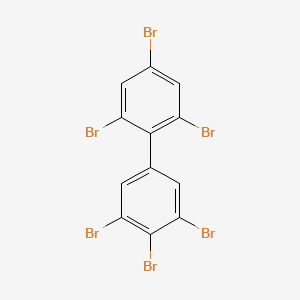
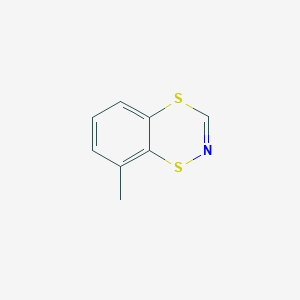
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
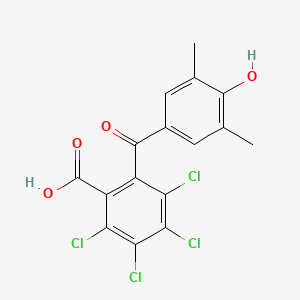
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


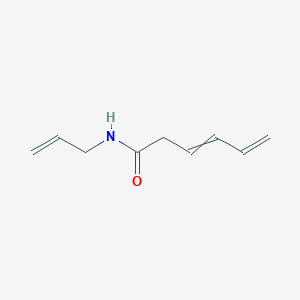
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
